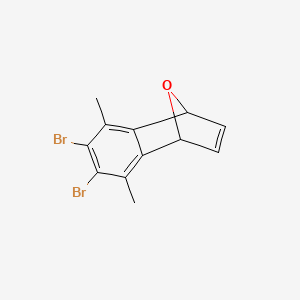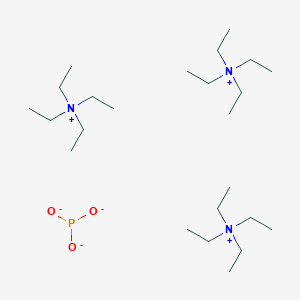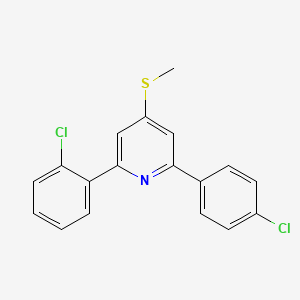![molecular formula C16H26Br6N2O2 B14302132 N,N'-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide] CAS No. 119548-17-3](/img/structure/B14302132.png)
N,N'-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide]: is a complex organic compound characterized by its unique structure, which includes multiple bromine atoms and amide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide] typically involves a multi-step process. One common method includes the reaction of hexane-1,6-diamine with 3-bromo-2,2-bis(bromomethyl)propanoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction conditions often require a solvent like dichloromethane and are conducted at room temperature to ensure optimal yields.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems can help in maintaining precise reaction conditions, thereby improving the overall yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide] undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the compound, leading to the formation of carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of primary or secondary amines.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Applications De Recherche Scientifique
N,N’-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide] has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science:
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in drug development and as a pharmacophore in medicinal compounds.
Mécanisme D'action
The mechanism of action of N,N’-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide] involves its interaction with nucleophiles due to the presence of electrophilic bromine atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-(Hexane-1,6-diyl)bis[3-chloro-2,2-bis(chloromethyl)propanamide]
- N,N’-(Hexane-1,6-diyl)bis[3-iodo-2,2-bis(iodomethyl)propanamide]
- N,N’-(Hexane-1,6-diyl)bis[3-fluoro-2,2-bis(fluoromethyl)propanamide]
Uniqueness
N,N’-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide] is unique due to the presence of multiple bromine atoms, which confer distinct reactivity and potential for diverse chemical transformations. Compared to its chloro, iodo, and fluoro analogs, the bromine-containing compound exhibits different reactivity patterns and may offer unique advantages in specific synthetic applications.
Propriétés
Numéro CAS |
119548-17-3 |
|---|---|
Formule moléculaire |
C16H26Br6N2O2 |
Poids moléculaire |
757.8 g/mol |
Nom IUPAC |
3-bromo-N-[6-[[3-bromo-2,2-bis(bromomethyl)propanoyl]amino]hexyl]-2,2-bis(bromomethyl)propanamide |
InChI |
InChI=1S/C16H26Br6N2O2/c17-7-15(8-18,9-19)13(25)23-5-3-1-2-4-6-24-14(26)16(10-20,11-21)12-22/h1-12H2,(H,23,25)(H,24,26) |
Clé InChI |
NWHIFNHNHVYKHJ-UHFFFAOYSA-N |
SMILES canonique |
C(CCCNC(=O)C(CBr)(CBr)CBr)CCNC(=O)C(CBr)(CBr)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


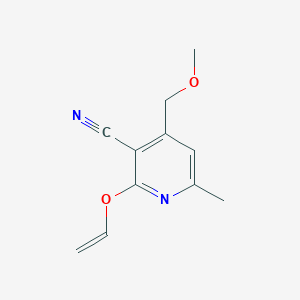
![3-(Ethenesulfonyl)-N-[3-(ethenesulfonyl)propyl]propan-1-amine](/img/structure/B14302056.png)
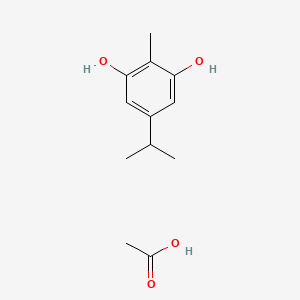
![N-[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]acetamide](/img/structure/B14302065.png)
![Pentanoic acid, 5-[(4-nitrophenyl)amino]-](/img/structure/B14302071.png)
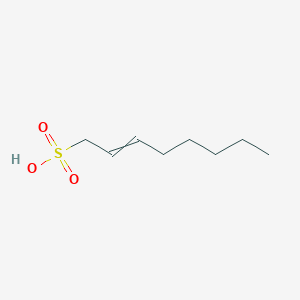
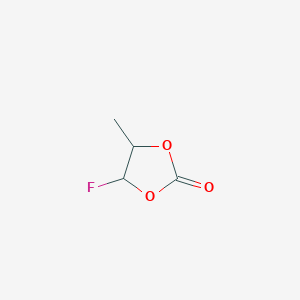
![N~1~-[2-(Dimethylamino)ethyl]-N~1~-ethyl-N~2~,N~2~-dimethylethane-1,2-diamine](/img/structure/B14302103.png)

![1,2-Propanedione, 1-[4-(acetyloxy)phenyl]-](/img/structure/B14302123.png)
